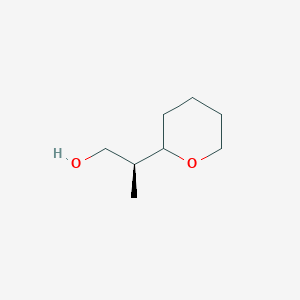
(2S)-2-(Oxan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Oxan-2-yl)propan-1-ol, also known as 2-Oxetanone, is a cyclic organic compound that is widely used in the chemical industry for the production of various chemicals and pharmaceuticals. It is a colorless liquid with a pleasant odor and is soluble in water.
Mécanisme D'action
The mechanism of action of (2S)-2-(Oxan-2-yl)propan-1-ol is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-2-(Oxan-2-yl)propan-1-ol. However, it is known to be a mild irritant and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(Oxan-2-yl)propan-1-ol has several advantages as a starting material in the synthesis of various pharmaceuticals. It is readily available, relatively inexpensive, and easy to handle. However, its use is limited due to its mild irritant properties and lack of information on its toxicity.
Orientations Futures
There are several future directions for research on (2S)-2-(Oxan-2-yl)propan-1-ol. One direction is to study its mechanism of action in more detail to better understand its role in various chemical reactions. Another direction is to investigate its toxicity and potential health effects to ensure its safe use in the chemical industry. Additionally, research could be conducted to explore new applications for (2S)-2-(Oxan-2-yl)propan-1-ol in the production of various chemicals and pharmaceuticals.
Méthodes De Synthèse
The synthesis of (2S)-2-(Oxan-2-yl)propan-1-ol can be achieved through several methods. One of the most common methods is the reaction of ethylene oxide with propylene oxide in the presence of a catalyst. Another method involves the reaction of ethylene oxide with acetaldehyde in the presence of a base.
Applications De Recherche Scientifique
(2S)-2-(Oxan-2-yl)propan-1-ol has various scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, including antihistamines, antibiotics, and antiviral drugs. It is also used as a solvent in the chemical industry for the production of various chemicals.
Propriétés
IUPAC Name |
(2S)-2-(oxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPHCOUJGUYMCZ-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxan-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
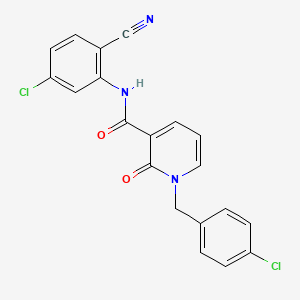
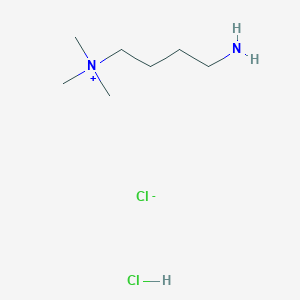
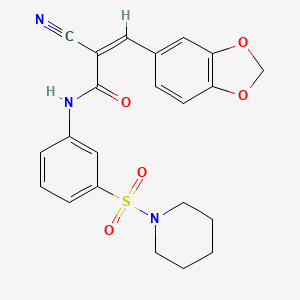
![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)
![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)
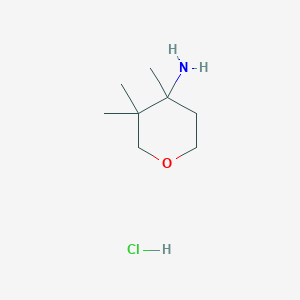

![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
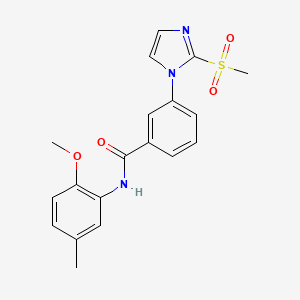
![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2364007.png)
![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)
![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)